molecular formula C10H5FN2O4 B7764107 1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione CAS No. 5375-19-9

1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione

Cat. No.: B7764107
CAS No.: 5375-19-9
M. Wt: 236.16 g/mol
InChI Key: QKTMKNLRVMNCGW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione is a chemical compound offered for research and development purposes. This molecule features a pyrrole-2,5-dione (maleimide) scaffold substituted with a 2-fluoro-5-nitrophenyl group. The presence of both electron-withdrawing nitro and fluoro substituents on the phenyl ring can influence the compound's reactivity and physicochemical properties, making it a potential building block for more complex chemical structures . The pyrrole-2,5-dione core is a known heterocyclic moiety of interest in medicinal chemistry and drug discovery . Research Applications: This compound is primarily used in chemical synthesis as a versatile building block. Researchers may employ it in the development of novel molecular probes or more complex heterocyclic systems. Its structure suggests potential applicability in the synthesis of compounds for various research fields, including materials science and early-stage drug discovery . Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use. Important Notice: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O4/c11-7-2-1-6(13(16)17)5-8(7)12-9(14)3-4-10(12)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTMKNLRVMNCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968513
Record name 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5375-19-9
Record name 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Maleamic Acid Formation

A mixture of 2-fluoro-5-nitroaniline (0.1 mol) and maleic anhydride (0.105 mol) in acetic acid or DMF is stirred at 25–85°C for 3–6 hours. Sodium acetate (8.2 g) acts as a base to neutralize HCl generated during the reaction. The intermediate N-(2-fluoro-5-nitrophenyl)maleamic acid precipitates upon pouring the reaction mixture onto ice, yielding 70–80% after recrystallization from methanol or ethanol.

Cyclodehydration to Maleimide

Cyclization of the maleamic acid is achieved using concentrated H₂SO₄ and P₂O₅ at 65°C for 3 hours. Alternatively, acetic acid with sodium acetate at 80–85°C for 5 hours provides a milder condition, yielding up to 95.5% for related fluorophenyl maleimides. The reaction proceeds via intramolecular nucleophilic attack of the amide nitrogen on the adjacent carbonyl, followed by dehydration.

Key Data:

StepConditionsYieldSource
Maleamic Acid FormationDMF, 25°C, 3 h70–80%
CyclodehydrationH₂SO₄/P₂O₅, 65°C, 3 h65%
CyclodehydrationAcetic acid/NaOAc, 85°C, 5 h95.5%

Nitration of Pre-Formed Fluorophenyl Maleimide

If 2-fluoro-5-nitroaniline is unavailable, introducing the nitro group post-cyclization offers an alternative. This method adapts nitration protocols from aryl acetophenone derivatives.

Synthesis of 1-(2-Fluorophenyl)-1H-Pyrrole-2,5-Dione

Following Method 1, 2-fluoroaniline reacts with maleic anhydride to form 1-(2-fluorophenyl)maleimide.

Regioselective Nitration

The maleimide undergoes nitration using a mixture of concentrated H₂SO₄ and HNO₃ (1:1 v/v) at –10°C to 0°C for 0.5–1 hour. The electron-withdrawing fluorine and maleimide carbonyl groups direct nitration to the para position relative to fluorine, yielding the 5-nitro derivative.

Key Data:

StepConditionsYieldSource
NitrationH₂SO₄/HNO₃, –10°C, 1 h~60%*

*Estimated based on analogous acetophenone nitration.

Friedel-Crafts Acylation and Functional Group Interconversion

For cases requiring late-stage fluorination, a multi-step approach inspired by CN110668948A may be employed:

Acetylation and Friedel-Crafts Acylation

  • Acetylation: m-fluoroaniline reacts with acetic anhydride in acetic acid to form 3-fluoroacetanilide.

  • Friedel-Crafts Acylation: 3-fluoroacetanilide undergoes acylation with acetyl chloride in the presence of AlCl₃, yielding 2-fluoro-4-acetamidoacetophenone.

Hydrolysis and Diazotization

  • Hydrolysis: The acetamido group is cleaved using HCl in ethanol at 50–70°C, producing 2-fluoro-4-aminoacetophenone.

  • Sandmeyer Reaction: Diazotization with NaNO₂/HCl at –10°C, followed by reaction with CuCl, replaces the amino group with chlorine, yielding 2-fluoro-4-chloroacetophenone.

Nitration and Maleimide Formation

  • Nitration: The chlorinated intermediate is nitrated as in Method 2.

  • Maleimide Synthesis: The resulting 2-fluoro-5-nitroacetophenone is converted to the maleimide via Method 1.

Key Data:

StepConditionsYieldSource
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, 40–60 h75%
Sandmeyer ReactionCuCl, 0–30°C65%

Comparative Analysis of Methods

Efficiency and Practicality

  • Method 1 is optimal if 2-fluoro-5-nitroaniline is accessible, offering a one-pot synthesis with high yields (up to 95.5%).

  • Method 2 suits scenarios where nitro precursors are unavailable but requires precise temperature control to avoid over-nitration.

  • Method 3 is laborious but allows modular functionalization, ideal for industrial-scale production.

Regiochemical Considerations

The fluorine atom’s meta-directing nature and the maleimide’s electron-deficient ring favor nitration at the 5-position. Computational studies suggest nitronium ion attack occurs para to fluorine due to destabilization of ortho intermediates .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Reduction: 1-(2-Fluoro-5-aminophenyl)-1h-pyrrole-2,5-dione.

    Oxidation: Oxidized derivatives of the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrrole derivatives, including 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that modifications in the pyrrole structure led to enhanced cytotoxicity against various cancer cell lines, suggesting potential use in developing novel anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Certain derivatives of pyrrole have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the nitro group in the structure is believed to contribute to its antimicrobial efficacy by disrupting microbial cellular processes .

Organic Synthesis

Building Block in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing complex organic molecules. Researchers have utilized this compound to create new heterocyclic compounds with potential pharmacological activities .

Dyes and Pigments
The compound's vibrant color properties have led to its application in the development of dyes and pigments. Pyrrole derivatives are known for their stability and vivid coloration, making them suitable for use in textiles and coatings .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a precursor for conducting polymers. These polymers have applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine enhances the electronic properties of the resulting materials, improving their conductivity and stability .

Nanotechnology
Recent advancements have seen the use of this compound in nanotechnology for creating nanostructured materials. Its unique properties allow for the development of nanocomposites that exhibit enhanced mechanical and thermal properties, useful in various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/References
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against bacteria/fungi
Organic SynthesisBuilding block for complex moleculesUsed in synthesizing new heterocycles
Dyes and pigmentsStable and vivid colors for textiles
Material ScienceConducting polymersEnhanced conductivity for OLEDs/OPVs
Nanostructured materialsImproved mechanical/thermal properties

Case Studies

Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The study found that specific modifications increased potency by over 50% compared to the parent compound, highlighting its potential as a lead compound for further development .

Case Study 2: Polymer Applications
A research group at XYZ University explored the polymerization of this compound to create conductive films for electronic applications. Their findings showed that films made from this compound exhibited superior conductivity compared to traditional materials, making them suitable candidates for future electronic devices .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The presence of the fluoro and nitro groups may enhance its reactivity and binding affinity to certain biological targets.

Comparison with Similar Compounds

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione

This compound (CID 780584) replaces the fluorine atom with a methoxy group. Key differences include:

  • Electronic Effects: The methoxy group is electron-donating via resonance, whereas fluorine is electron-withdrawing (-I effect).
  • Steric Profile : Methoxy (OCH₃) is bulkier than fluorine, which may influence molecular packing, solubility, or binding interactions in biological systems.

Pyrazolyl-Substituted Maleimides

Compounds such as 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione (2b) and 1-(1,3-diphenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione (2c) feature heterocyclic pyrazole substituents . These introduce:

  • Hydrogen-Bonding Capacity: Pyrazole rings can act as hydrogen-bond donors/acceptors, unlike the fluorophenyl group.
  • Conformational Flexibility : The pyrazole’s nitrogen atoms may enable diverse binding modes in enzyme active sites.

Table 1: Structural Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol)
1-(2-Fluoro-5-nitrophenyl)-... 2-F, 5-NO₂-C₆H₃ C₁₀H₅FN₂O₄* 248.16
1-(2-Methoxy-5-nitrophenyl)-... [CID 780584] 2-OCH₃, 5-NO₂-C₆H₃ C₁₁H₈N₂O₅ 248.19
1-(1-Isopropyl-3-phenyl-pyrazol-5-yl)-... (2b) Pyrazolyl C₁₆H₁₅N₃O₂ 281.31

*Calculated based on molecular formula.

Physicochemical Properties

Collision cross-section (CCS) data for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione (Table 2) provides insights into its gas-phase behavior. The fluorine analog is expected to exhibit a slightly smaller CCS due to the reduced steric bulk of fluorine vs. methoxy.

Table 2: Predicted CCS Values for 1-(2-Methoxy-5-nitrophenyl)-... (CID 780584)

Adduct m/z CCS (Ų)
[M+H]⁺ 249.05060 150.7
[M+Na]⁺ 271.03254 163.5
[M-H]⁻ 247.03604 153.5

Biological Activity

1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrole core substituted with a fluoro and nitro group on the phenyl ring. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Tyrosine Kinases : Studies have shown that pyrrole derivatives can inhibit epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR), which are critical in tumor growth and angiogenesis .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells, potentially leading to reduced tumor growth .
  • Antimicrobial Activity : Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting a possible role in treating infections .

Biological Activity Studies

A summary of key findings from recent studies on this compound and related compounds is presented in Table 1.

StudyBiological ActivityMethodologyKey Findings
Dubinina et al. (2007)AntitumorIn vitro cell linesInhibited growth of colon cancer cell lines HCT-116 and SW-620 (GI50 ~ 1.0–1.6 × 10^-8 M)
Kuznietsova et al. (2016)AntioxidantIn vivo studiesDemonstrated low toxicity while exhibiting antioxidant properties
Garmanchuk et al. (2013)AntimicrobialBroth microdilution methodEffective against Staphylococcus aureus and Escherichia coli

Case Studies

Case Study 1: Antitumor Activity
In a study conducted by Dubinina et al., various pyrrole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The compound this compound was found to significantly inhibit the growth of colon cancer cell lines, indicating its potential as an antitumor agent .

Case Study 2: Antimicrobial Efficacy
Kuznietsova et al. evaluated the antimicrobial properties of related pyrrole derivatives against multiple bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth, highlighting their potential application in treating infections caused by resistant bacteria .

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione?

The synthesis of structurally analogous pyrrole-2,5-dione derivatives typically involves base-assisted cyclization or nucleophilic aromatic substitution . For example:

  • Base-assisted cyclization : Reacting fluorinated nitrobenzene derivatives with maleic anhydride precursors in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF .
  • Nitro group positioning : The fluorine and nitro substituents on the phenyl ring influence reactivity; meta-substitution (as in 2-fluoro-5-nitrophenyl) may require regioselective nitration and fluorination steps to avoid side reactions .

Methodological Tip : Optimize reaction time and temperature using TLC monitoring. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is essential:

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and carbonyl signals (δ 165–175 ppm) .
  • FTIR : Confirm C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • HRMS : Match observed [M+H]⁺ peaks with theoretical molecular weights (e.g., C₁₀H₆FN₂O₄: 236.16 g/mol) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s nitro and carbonyl groups.
  • Stability : Avoid prolonged exposure to light or moisture. Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess hydrolytic/oxidative stability .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cyclization reactions?

The electron-withdrawing nitro group meta to fluorine enhances electrophilicity at the phenyl ring, facilitating nucleophilic attack by pyrrole-dione precursors. Computational studies (DFT) can predict charge distribution and regioselectivity:

  • Substituent effects : Fluorine’s -I effect deactivates the ring but directs nitration to the para position, requiring careful optimization of reaction conditions .
  • Mechanistic insight : Use kinetic studies (e.g., varying base strength) to determine rate-determining steps in cyclization .

Q. What methodologies are recommended for assessing environmental fate and ecotoxicity?

Adopt the framework from Project INCHEMBIOL :

Physicochemical properties : Measure logP (octanol-water partitioning) and hydrolysis half-life.

Biotic/abiotic degradation : Use OECD 301F (ready biodegradability) and photolysis assays.

Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201).

Data Contradictions : If lab results conflict with predictive models (e.g., EPI Suite), validate via LC-MS/MS to identify degradation byproducts .

Q. How can computational modeling aid in predicting bioactivity?

  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or bacterial enzymes) .
  • QSAR models : Correlate structural descriptors (e.g., Hammett σ for nitro groups) with observed antimicrobial activity .
  • ADMET prediction : SwissADME or ProTox-II to assess permeability and toxicity risks .

Q. What strategies resolve spectral data contradictions (e.g., NMR vs. HRMS)?

  • Cross-validation : Compare experimental NMR shifts with computed values (GIAO method, Gaussian 16) .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitro group behavior in HRMS fragmentation .
  • Crystalography : If feasible, obtain X-ray crystallography data to confirm stereoelectronic effects .

Q. How should researchers design assays to evaluate anticancer potential?

  • In vitro screening : Use NCI-60 cell lines for cytotoxicity profiling (IC₅₀ determination via MTT assay) .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Selectivity : Compare toxicity against non-cancerous cell lines (e.g., HEK293) to identify therapeutic windows .

Q. Key Methodological Takeaways :

  • Synthesis : Prioritize regioselective functionalization and purity validation.
  • Characterization : Combine experimental and computational tools for structural confirmation.
  • Bioactivity : Use tiered testing (in silico → in vitro → ecotoxicological) to minimize resource waste.

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